molecular formula C15H19NO B3074246 1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol CAS No. 1019531-31-7

1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol

Cat. No.: B3074246
CAS No.: 1019531-31-7
M. Wt: 229.32 g/mol
InChI Key: XJUWQPXQHQILCQ-UHFFFAOYSA-N
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Description

1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol is a chemical compound belonging to the class of naphthalen-2-ol derivatives. It is characterized by the presence of a naphthalene ring substituted with a hydroxyl group and an aminoalkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with an appropriate aminoalkylating agent. One common method is the Mannich reaction, where naphthalen-2-ol is reacted with formaldehyde and 2-methylpropylamine under acidic conditions to yield the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Formation of naphthaldehyde or naphthone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated naphthalene derivatives.

Scientific Research Applications

1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1-{[(2-Methylpropyl)amino]methyl}naphthalen-1-ol: Similar structure but with the hydroxyl group at a different position on the naphthalene ring.

    1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-amine: Similar structure but with an amino group instead of a hydroxyl group.

Uniqueness: 1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a hydroxyl group and an aminoalkyl chain on the naphthalene ring provides a unique combination of functional groups that can interact with various molecular targets and undergo diverse chemical reactions .

Properties

IUPAC Name

1-[(2-methylpropylamino)methyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11(2)9-16-10-14-13-6-4-3-5-12(13)7-8-15(14)17/h3-8,11,16-17H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUWQPXQHQILCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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